molecular formula C11H7NO3 B3259882 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde CAS No. 32487-80-2

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

Cat. No.: B3259882
CAS No.: 32487-80-2
M. Wt: 201.18 g/mol
InChI Key: FSOSRAILPRQASZ-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is a chemical compound that belongs to the class of maleimides It is characterized by the presence of a benzaldehyde group attached to a maleimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde typically involves the reaction of maleic anhydride with an appropriate aromatic amine, followed by cyclization to form the maleimide ring. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to yield the intermediate, which is then cyclized to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The maleimide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the maleimide ring under mild conditions.

Major Products Formed

    Oxidation: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzyl alcohol.

    Substitution: Various substituted maleimides depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Maleimidohexanoic acid: Contains a maleimide group attached to a hexanoic acid chain.

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid: Similar structure with a phthalic acid moiety .

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a maleimide moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-7-8-1-3-9(4-2-8)12-10(14)5-6-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSRAILPRQASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219651
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32487-80-2
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32487-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde
Reactant of Route 6
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzaldehyde

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